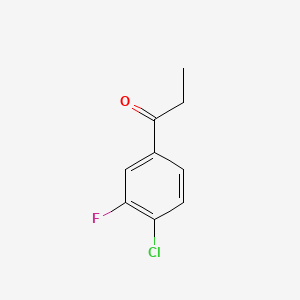

1-(4-Chloro-3-fluorophenyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPWFFVVAPSNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280619 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-67-7 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Chloro-3-fluorophenyl)propan-1-one chemical properties

An In-depth Technical Guide to 1-(4-Chloro-3-fluorophenyl)propan-1-one

Abstract

This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its structural features, particularly the substituted phenyl ring, make it a valuable building block for the synthesis of more complex molecules, especially within the pharmaceutical and agrochemical industries. The presence of both chloro and fluoro substituents on the aromatic ring allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability in derivative compounds. This guide provides a comprehensive overview of the core chemical properties, a validated synthetic protocol, reactivity insights, and analytical considerations for this compound, tailored for researchers and scientists in drug development and chemical synthesis.

Core Physicochemical and Structural Properties

This compound, also known as 4-chloro-3-fluoropropiophenone, is a solid at room temperature. The compound's molecular structure, featuring an ethyl ketone group attached to a 4-chloro-3-fluorophenyl moiety, is fundamental to its reactivity and utility as a synthetic precursor.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1017779-67-7 | [1][2] |

| Molecular Formula | C₉H₈ClFO | [1][2] |

| Molecular Weight | 186.61 g/mol | [2] |

| Appearance | Light brown powder/solid (typical) | [3] |

| MDL Number | MFCD09832382 | [2] |

Synthesis and Mechanistic Insights: Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound is through the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.[4][5] This electrophilic aromatic substitution reaction is a cornerstone of synthetic chemistry for creating aryl ketones.[6]

Causality of Experimental Design

The choice of a Friedel-Crafts acylation is dictated by its efficiency in forming a new carbon-carbon bond on the aromatic ring.[7] The reaction mechanism involves the activation of an acylating agent (propanoyl chloride) by a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to generate a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of 1-chloro-2-fluorobenzene. Anhydrous conditions are critical, as the Lewis acid catalyst reacts readily with water, which would quench the reaction. The deactivating, ortho, para-directing nature of the chloro and fluoro substituents guides the acylation to the desired position.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

1-Chloro-2-fluorobenzene

-

Propanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is kept under a positive pressure of dry nitrogen.

-

Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow addition of anhydrous aluminum chloride (AlCl₃) while stirring. The mixture is cooled to 0 °C in an ice bath.

-

Acylating Agent Addition: Propanoyl chloride is added dropwise to the stirred suspension of AlCl₃ in DCM. The mixture is stirred for an additional 15 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Substrate Addition: A solution of 1-chloro-2-fluorobenzene in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis Workflow Diagram```dot

Caption: Reduction of the ketone to a secondary alcohol.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of standard analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet and quartet for the ethyl group protons. The aromatic region would display complex multiplets due to the coupling between the aromatic protons and the fluorine atom.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the six aromatic carbons. The signals for the carbons bonded to or near the fluorine will exhibit C-F coupling.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (186.61 g/mol ) and a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). [2]* Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography can be used to assess the purity of the compound and monitor the progress of the synthesis reaction.

Safety and Handling

Based on safety data for structurally similar compounds like 3-Chloro-4-fluoropropiophenone, this compound should be handled with care in a well-ventilated area or fume hood. [8]

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. [3][8]Harmful if swallowed. [8]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. [3]* Handling: Avoid formation of dust and aerosols. Keep away from heat and sources of ignition. [3]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its versatile reactivity and the beneficial properties conferred by its halogenated aromatic ring. A robust understanding of its synthesis via Friedel-Crafts acylation, coupled with knowledge of its reactivity and proper analytical characterization, enables its effective use in the complex, multi-step synthetic pathways required for modern drug discovery and development. Its application underscores the continued importance of halogenated building blocks in medicinal chemistry.

References

- 4'-CHLORO-3'-FLUORO-3-(4-FLUOROPHENYL)

- 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone.

- 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one.

- SAFETY DATA SHEET (4'-Chloropropiophenone). MilliporeSigma.

- 3-Chloro-4-Fluoropropiophenone MATERIAL SAFETY D

- SAFETY DATA SHEET (4-Chloro-4′-fluorobutyrophenone). MilliporeSigma.

- This compound. Chem-Space.

- SAFETY DATA SHEET (2-Chloro-4'-fluoropropiophenone). Thermo Fisher Scientific.

- 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone. Vulcanchem.

- Method for acylating fluorobenzene.

- This compound. ChemicalBook.

- Friedel–Crafts reaction. Wikipedia.

- Friedel-Crafts acyl

- Friedel-Crafts Acyl

- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Inform

- EAS Reactions (3)

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

Sources

- 1. chem-space.com [chem-space.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Structural Elucidation of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Abstract

This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 1-(4-chloro-3-fluorophenyl)propan-1-one, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. We navigate the process from initial hypothesis based on nomenclature to definitive structural confirmation, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each section is designed to be a self-validating component of the overall analysis, ensuring the highest degree of confidence in the final assigned structure.

Introduction and Preliminary Analysis

The unambiguous determination of a molecule's structure is a foundational requirement in all facets of chemical research and development. The compound this compound is a halogenated propiophenone derivative. Such compounds often serve as key intermediates or building blocks in the synthesis of more complex molecules, including pharmacologically active agents. An error in structural assignment at this stage can have profound and costly consequences in later research phases.

This guide employs a logical workflow, beginning with the hypothesized structure and culminating in its rigorous spectroscopic confirmation.

1.1 Hypothesized Structure and Molecular Formula

Based on its IUPAC name, the structure is predicted to consist of a propane-1-one moiety where the carbonyl carbon is attached to a 3-fluoro-4-chlorophenyl group.

-

Molecular Formula: C₉H₈ClFO

-

Molecular Weight (Monoisotopic): 186.0248 g/mol [1]

-

Degree of Unsaturation: The formula for calculating the degree of unsaturation (DBE) is C - H/2 - X/2 + N/2 + 1. For C₉H₈ClFO, this yields (9 - 8/2 - 2/2 + 0/2 + 1) = 5. This is consistent with a benzene ring (4 DBEs) and a carbonyl group (1 DBE).

The Elucidation Workflow: An Integrated Approach

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry is an essential first step, providing the molecular weight of the compound and critical information about its elemental composition.[4][5] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[6][7]

3.1 Experimental Rationale and Expected Data

Using a soft ionization technique like Electrospray Ionization (ESI) minimizes fragmentation and maximizes the abundance of the molecular ion peak ([M+H]⁺).[8]

-

Self-Validation: The presence of a single chlorine atom provides an immediate internal validation point. Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive isotopic pattern for the molecular ion. We expect to see two peaks separated by approximately 2 m/z units:

3.2 Data Summary

| Feature | Expected Value | Purpose |

| Monoisotopic Mass | 186.0248 | Confirms the elemental formula C₉H₈ClFO. |

| [M]⁺ Peak (³⁵Cl) | m/z 186.02 | Corresponds to the most abundant chlorine isotope. |

| [M+2]⁺ Peak (³⁷Cl) | m/z 188.02 | Corresponds to the heavier chlorine isotope. |

| [M]⁺:[M+2]⁺ Ratio | ~3:1 | Definitive evidence for the presence of one chlorine atom.[6] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, allowing for the rapid identification of key functional groups.

4.1 Experimental Rationale and Expected Data

The hypothesized structure contains two primary functional groups that are readily identifiable by IR: a carbonyl group (C=O) from the ketone and the aromatic ring.

-

Causality: The strong dipole moment of the C=O bond results in a very intense absorption. Its position is indicative of its chemical environment. For an aryl ketone, this stretch is expected in the range of 1680-1700 cm⁻¹.

-

Aromaticity: The presence of the benzene ring will give rise to several characteristic absorptions:

-

Aromatic C-H stretches just above 3000 cm⁻¹.

-

C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region.

-

4.2 Data Summary

| Wavenumber (cm⁻¹) | Expected Vibration | Significance |

| ~1690 | C=O Stretch (Aryl Ketone) | Confirms the presence of the ketone functional group. |

| > 3000 | Aromatic C-H Stretch | Indicates protons attached to the benzene ring. |

| ~1550-1600 | Aromatic C=C Stretch | Supports the presence of the aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[10][11] We will use a combination of 1D and 2D NMR experiments to assemble the molecular structure piece by piece.[2][12]

5.1 Predicted Molecular Structure with Atom Numbering

To facilitate discussion of the NMR data, the atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

5.2 ¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

-

Expert Insight: The substitution pattern on the benzene ring is key. With three substituents, we expect three distinct aromatic proton signals.[13] The ethyl group (-CH₂CH₃) will produce two signals: a quartet for the methylene (CH₂) group and a triplet for the methyl (CH₃) group, a classic ethyl pattern.

5.3 ¹³C NMR and DEPT Spectroscopy: Defining the Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon environments.[14] A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH, CH₂, and CH₃ carbons, which is a self-validating mechanism to confirm carbon types.

-

Expected Signals: We anticipate 9 distinct carbon signals, as there is no molecular symmetry.

-

DEPT-135: CH and CH₃ signals will be positive, while CH₂ signals will be negative.

-

DEPT-90: Only CH signals will appear.

-

Quaternary Carbons (C): These carbons (C1, C3, C4, and C7) will be visible in the broadband ¹³C spectrum but absent from all DEPT spectra.

-

5.4 Predicted 1D NMR Data Summary

| Atom(s) | ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Shift (ppm) | Carbon Type (DEPT) |

| H2 | ~7.9 | dd (JHF, JHH) | 1H | ~128 | CH |

| H5 | ~7.6 | t (JHH) | 1H | ~132 | CH |

| H6 | ~7.8 | ddd (JHH, JHH, JHF) | 1H | ~118 | CH |

| H8 | ~3.0 | q (JHH) | 2H | ~32 | CH₂ |

| H9 | ~1.2 | t (JHH) | 3H | ~8 | CH₃ |

| C1 | - | - | - | ~138 | C |

| C3 | - | - | - | ~158 (d, ¹JCF) | C |

| C4 | - | - | - | ~125 (d, ²JCF) | C |

| C7 | - | - | - | ~198 | C (Ketone)[15] |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. Coupling constants (J) are crucial for definitive assignment.

5.5 2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are indispensable for confirming the final structure by showing correlations between nuclei.[16][17]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (a one-bond correlation, ¹JCH).[18] It is the definitive way to link the proton and carbon spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away (ⁿJCH, where n=2 or 3).[16] This allows us to connect the ethyl group to the carbonyl carbon and the carbonyl carbon to the aromatic ring.

Caption: Key HMBC correlations confirming the molecular backbone.

-

Causality of HMBC:

-

The correlation from the methylene protons (H8) to the carbonyl carbon (C7) establishes the C7-C8 bond.

-

The correlation from the methyl protons (H9) to the carbonyl carbon (C7) further solidifies the propanone fragment.

-

Crucially, correlations from the aromatic protons H2 and H6 to the carbonyl carbon (C7) unambiguously link the carbonyl group to the C1 position of the phenyl ring.

-

Integrated Analysis and Final Confirmation

By integrating the data from all techniques, we achieve a robust and self-validated structural assignment:

-

MS confirmed the molecular formula C₉H₈ClFO and the presence of one chlorine atom.

-

IR confirmed the presence of the required aryl ketone functional group.

-

¹H and ¹³C NMR showed the correct number of proton and carbon environments for the proposed structure, including the characteristic signals for a 1,2,4-trisubstituted benzene ring and an ethyl group.

-

DEPT experiments correctly identified the CH, CH₂, and CH₃ groups.

-

HSQC unequivocally linked each proton signal to its corresponding carbon signal.

-

HMBC provided the final, definitive proof of connectivity, linking the ethyl group to the carbonyl, and the carbonyl to the 4-chloro-3-fluorophenyl ring at the C1 position.

All spectroscopic data are in complete agreement with the structure of This compound .

Experimental Protocols

7.1 Mass Spectrometry (High-Resolution)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol (HPLC grade). Dilute 1:100 in 50:50 methanol:water with 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Scan Range: m/z 50-500

-

Resolution: >10,000 FWHM

-

7.2 Infrared Spectroscopy (ATR)

-

Sample Preparation: Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scans: 16

-

Resolution: 4 cm⁻¹

-

Range: 4000-600 cm⁻¹

-

7.3 NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

¹H NMR: Standard pulse program, 32 scans, 16 ppm spectral width.

-

¹³C{¹H} NMR: Standard proton-decoupled pulse program, 1024 scans, 240 ppm spectral width.

-

DEPT-135: Standard DEPT pulse program, 256 scans.

-

HSQC: Gradient-selected, phase-sensitive pulse sequence optimized for ¹JCH ≈ 145 Hz.

-

HMBC: Gradient-selected pulse sequence optimized for long-range couplings of 8 Hz.

-

References

-

Hampton Law. (2021). Interpreting Aromatic NMR Signals. Available at: [Link]

-

Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available at: [Link]

-

Giraudeau, P. (2015). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Available at: [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

-

Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Available at: [Link]

-

ACD/Labs. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Available at: [Link]

-

Hofstetter, H., & Fu, Q. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one. Available at: [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. pittcon.org [pittcon.org]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 11. jchps.com [jchps.com]

- 12. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nmr.oxinst.com [nmr.oxinst.com]

- 17. youtube.com [youtube.com]

- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-Depth Technical Guide to 1-(4-Chloro-3-fluorophenyl)propan-1-one (CAS 1017779-67-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-3-fluorophenyl)propan-1-one is a halogenated aromatic ketone, a member of the propiophenone family of organic compounds. Its chemical structure, featuring a phenyl ring substituted with both chlorine and fluorine atoms, makes it a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Aryl ketones are foundational scaffolds in the synthesis of numerous biologically active molecules.[1] The presence of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a valuable building block for drug discovery programs.[2][3] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, analytical characterization methods, potential applications, and essential safety information.

Physicochemical Properties & Specifications

The fundamental identity and properties of this compound are summarized below. These specifications are critical for its use as a reagent and intermediate in controlled synthetic procedures.

Chemical Structure

Caption: Chemical Structure of this compound.

Compound Data

| Property | Value | Source |

| CAS Number | 1017779-67-7 | [4][5][6] |

| IUPAC Name | This compound | [4][5] |

| Molecular Formula | C₉H₈ClFO | [4][5][6] |

| Molecular Weight | 186.61 g/mol | [4][5] |

| MDL Number | MFCD09832382 | [4][5] |

| Physical State | Solid / Crystalline Powder (Predicted) | General observation for similar compounds |

| Storage | Sealed in dry, room temperature | [5] |

Synthesis and Mechanism

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation .[7] This electrophilic aromatic substitution reaction provides an efficient means of forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.[8]

Reaction Principle and Mechanism

The synthesis involves the reaction of 1-chloro-2-fluorobenzene with an acylating agent, typically propanoyl chloride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).

The mechanism proceeds in three key steps:

-

Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of propanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion.[9]

-

Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-2-fluorobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (typically the [AlCl₄]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst AlCl₃ is regenerated along with HCl as a byproduct.

Regioselectivity: The chlorine and fluorine atoms are both ortho-, para-directing groups. The acylation occurs predominantly at the para-position relative to the chlorine atom (and meta to the fluorine). This is due to a combination of steric hindrance at the ortho positions and the electronic activation provided by the halogen substituents.

Caption: Reaction scheme for the Friedel-Crafts acylation synthesis.

Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[8][10] Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

Materials:

-

1-chloro-2-fluorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas).

-

Catalyst Suspension: Charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃). Cool the resulting suspension to 0°C using an ice bath. Causality: Performing the reaction at a lower temperature can improve selectivity and reduce the formation of byproducts.[10]

-

Addition of Acylating Agent: Add propanoyl chloride dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0°C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Addition of Aromatic Substrate: Add 1-chloro-2-fluorobenzene dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up (Quenching): Once the reaction is complete, cool the flask back to 0°C and slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Causality: This step hydrolyzes the aluminum chloride-ketone complex and quenches any remaining reactive species.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Signatures

While specific experimental data is proprietary or must be generated, the expected spectroscopic features can be predicted based on the molecule's structure.

-

¹H NMR (Proton NMR):

-

Ethyl Group: A characteristic triplet (3H, -CH₃) around δ 1.2 ppm and a quartet (2H, -CH₂-) around δ 3.0 ppm.

-

Aromatic Region: A complex multiplet pattern between δ 7.5-8.0 ppm for the three aromatic protons, showing coupling to each other and to the fluorine atom.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 198-200 ppm.

-

Ethyl Group: Two signals in the aliphatic region for the -CH₂- and -CH₃ carbons.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-165 ppm), with their chemical shifts influenced by the chloro and fluoro substituents. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.

-

-

FT-IR (Infrared Spectroscopy):

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the aryl ketone.

-

C-H stretching vibrations from the aromatic ring and the aliphatic ethyl group.

-

C-Cl and C-F stretching bands in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z 186.

-

A prominent M+2 peak at m/z 188 with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature for a molecule containing one chlorine atom.

-

Fragmentation patterns will likely include the loss of the ethyl group (M-29) and the formation of the 4-chloro-3-fluorobenzoyl cation.

-

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its utility stems from the combination of its reactive ketone group and the specifically substituted aromatic ring.

-

Scaffold for Bioactive Molecules: The propiophenone core is a precursor to many pharmaceutical agents, including CNS drugs, anti-arrhythmic agents, and local anesthetics.[] Substituted cathinones, which are β-keto analogues of amphetamines, are also derived from this scaffold.[12]

-

Medicinal Chemistry Building Block: The presence of both chloro and fluoro substituents is highly relevant in modern drug design.

-

Fluorine: Often incorporated to block metabolic oxidation sites, increase binding affinity (through hydrogen bonding or dipolar interactions), and modulate pKa.

-

Chlorine: Can enhance membrane permeability and participate in halogen bonding, a specific type of non-covalent interaction that can improve drug-target binding.[3]

-

-

Synthetic Versatility: The ketone functional group can be readily transformed into other functionalities, such as:

-

Reduction to a secondary alcohol, introducing a chiral center.

-

Reductive amination to form various amines.

-

Alpha-halogenation to introduce further reactive sites.

-

These transformations allow for the generation of diverse chemical libraries for high-throughput screening in the search for new lead compounds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care, following standard safety protocols. The information below is based on general data for aryl ketones and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.

Hazard Identification (General for Aryl Ketones)

| Hazard Class | Statement |

| Acute Toxicity | May be harmful if swallowed or inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| Flammability | Combustible solid/liquid. Keep away from heat and open flames. |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a flame-resistant lab coat.

-

Respiratory Protection: If handling large quantities or generating dust/aerosols, use a NIOSH-approved respirator.

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Li, Y., et al. (2023). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PMC - PubMed Central. Available at: [Link]

-

Dabhi H. R, et al. (1998). Substituted Acetophenone and Propiophenone Hydrazone as an Analytical Reagent. Oriental Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2016). The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. Available at: [Link]

-

Zinn, S., et al. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. PMC - NIH. Available at: [Link]

-

The Good Scents Company. (n.d.). propiophenone. Available at: [Link]

-

Belsito, D., et al. (2013). A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. PubMed. Available at: [Link]

-

PubChem - NIH. (n.d.). 1-Phenyl-1-propanone. Available at: [Link]

-

Wordpress. (n.d.). Specific Solvent Issues / Safety Issues with Ketone Reduction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Available at: [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

- Google Patents. (2007). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.

-

PubChem. (n.d.). 1-Chloro-3-(4-chlorophenyl)propan-2-one. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. 1017779-67-7|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1-(4-Chloro-3-fluorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-3-fluorophenyl)propan-1-one, a halogenated aromatic ketone, is a compound of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active molecules, making a thorough understanding of its physical properties essential for its application in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental data and established analytical protocols.

Chemical Identity and Molecular Structure

Chemical Formula: C₉H₈ClFO[1]

Molecular Weight: 186.61 g/mol [1]

CAS Number: 1017779-67-7[1]

Synonyms: 4'-Chloro-3'-fluoropropiophenone, 1-Propanone, 1-(4-chloro-3-fluorophenyl)-[1]

The molecular structure of this compound features a propiophenone core with chloro and fluoro substituents on the phenyl ring. This substitution pattern significantly influences the compound's polarity, intermolecular interactions, and, consequently, its physical properties.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are based on high-quality predictions from computational models.

| Physical Property | Value | Source |

| Melting Point | 30-34 °C | Experimental[1] |

| Boiling Point | 263.6 ± 20.0 °C | Predicted |

| Density | 1.214 ± 0.06 g/cm³ | Predicted |

| Appearance | White to off-white crystalline solid | Inferred from melting point |

| Solubility | Insoluble in water; Soluble in organic solvents | Inferred from related compounds |

In-Depth Analysis of Physical Properties

Melting Point

The experimentally determined melting point of this compound is in the range of 30-34 °C.[1] This relatively low melting point suggests that the crystalline lattice is held together by moderate intermolecular forces. The presence of the polar carbonyl group and the halogen atoms contributes to dipole-dipole interactions, while the aromatic ring allows for van der Waals forces.

Boiling Point

The predicted boiling point of 263.6 ± 20.0 °C indicates that significant energy is required to overcome the intermolecular forces in the liquid state and transition to the gaseous phase. The polarity of the molecule, arising from the electronegative chlorine, fluorine, and oxygen atoms, leads to stronger dipole-dipole interactions compared to non-polar analogues.

Density

The predicted density of 1.214 ± 0.06 g/cm³ is consistent with a halogenated organic compound. The presence of the relatively heavy chlorine atom contributes to a density greater than that of water.

Solubility

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a complete set of spectra for this specific compound is not available in the public domain, data from structurally similar compounds can be used for predictive interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The aromatic protons will likely appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm) due to coupling with each other and with the fluorine atom. The ethyl group will present as a quartet for the methylene (-CH₂-) protons adjacent to the carbonyl group and a triplet for the terminal methyl (-CH₃) protons, both in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon will be the most downfield signal (typically around 190-200 ppm). The aromatic carbons will appear in the 120-140 ppm region, with their chemical shifts influenced by the chloro and fluoro substituents. The ethyl group carbons will be found in the upfield region.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift and coupling patterns of this signal can provide further confirmation of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and alkyl groups (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl and C-F stretching vibrations in the fingerprint region (typically below 1400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (186.61 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak. Common fragmentation patterns for propiophenones include cleavage of the ethyl group and the bond between the carbonyl group and the aromatic ring.

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for the experimental determination of the key physical properties discussed. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination (Thiele Tube Method)

Rationale: The Thiele tube method provides a simple and effective way to determine the melting point of a solid by ensuring uniform heating of the sample.

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.

-

The thermometer and capillary tube assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated, allowing for the even distribution of heat via convection currents.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Distillation Method)

Rationale: The distillation method determines the boiling point by measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

A sample of this compound is placed in a distillation flask with a few boiling chips.

-

A condenser and a thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm leading to the condenser.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

Solubility Determination

Rationale: This protocol establishes the qualitative solubility of the compound in various solvents, which is crucial for selecting appropriate solvents for reactions, purifications, and formulations.

Methodology:

-

Approximately 10-20 mg of this compound is placed in a series of small test tubes.

-

To each test tube, 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) is added.

-

Each tube is agitated vigorously for 1-2 minutes.

-

The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble in each solvent.

Diagram: Solubility Testing Workflow

Caption: Workflow for Solubility Determination.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. A comprehensive understanding of its melting point, boiling point, density, solubility, and spectroscopic characteristics is fundamental for its effective use in research and development. The provided experimental protocols offer a framework for the accurate determination of these properties, ensuring data integrity and reproducibility. As a valuable building block in medicinal chemistry, a thorough knowledge of the physical properties of this compound will continue to be of great importance.

References

-

PubChem. 4'-Chloropropiophenone. [Link]

-

NIST Chemistry WebBook. 1-Propanone, 1-(4-chlorophenyl)-. [Link]

Sources

A-to-Z Guide to 1-(4-Chloro-3-fluorophenyl)propan-1-one: Synthesis, Characterization, and Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(4-chloro-3-fluorophenyl)propan-1-one, a halogenated propiophenone derivative of significant interest in synthetic and medicinal chemistry. Halogenated organic compounds, particularly those containing chlorine and fluorine, are pivotal building blocks in the development of pharmaceuticals due to their ability to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This document delves into the compound's precise chemical identity, details a robust synthetic methodology via Friedel-Crafts acylation, outlines protocols for its structural characterization, and discusses its established and potential applications as a key intermediate in drug discovery. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is unequivocally identified by its IUPAC name.[3] Its chemical structure and core properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | Chem-Space[3] |

| CAS Number | 1017779-67-7 | ChemicalBook[4] |

| Molecular Formula | C₉H₈ClFO | ChemicalBook[4] |

| Molecular Weight | 186.61 g/mol | ChemicalBook[4] |

| MDL Number | MFCD09832382 | ChemicalBook[4] |

| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)Cl)F | --- |

| InChI Key | Will be generated based on structure | --- |

Synthesis and Purification

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with propanoyl chloride.

Underlying Principle: Friedel-Crafts Acylation

This reaction is a classic electrophilic aromatic substitution. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from propanoyl chloride. This acylium ion is then attacked by the electron-rich aromatic ring of 1-chloro-2-fluorobenzene. The substitution occurs preferentially at the para-position relative to the fluorine atom due to a combination of steric hindrance from the ortho-chloro group and the directing effects of the halogens.

Experimental Protocol: Step-by-Step Synthesis

Materials:

-

1-Chloro-2-fluorobenzene

-

Propanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

-

Acylium Ion Formation: Add propanoyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension over 15 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C.

-

Electrophilic Substitution: Add a solution of 1-chloro-2-fluorobenzene (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of 1M HCl.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Workflow Visualization

Sources

synthesis route for 1-(4-Chloro-3-fluorophenyl)propan-1-one

An In-Depth Technical Guide to the Synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Introduction

This compound (CAS No: 137930-32-6) is a halogenated aromatic ketone that serves as a critical intermediate in the synthesis of complex organic molecules. Its specific substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, provides a unique electronic and steric profile. This makes it a valuable building block for drug development professionals and researchers in medicinal chemistry and agrochemical science. The presence of these halogens offers multiple sites for further functionalization, for instance, through cross-coupling reactions, while the propiophenone moiety is a common feature in many biologically active compounds.

This technical guide provides a comprehensive exploration of the primary and alternative synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs, whether for small-scale laboratory research or large-scale industrial production.

Chapter 1: Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical bond disconnections. The most apparent disconnection is at the C-C bond between the aromatic ring and the carbonyl group, suggesting an electrophilic aromatic substitution. This immediately points to the classic Friedel-Crafts acylation. Alternative disconnections suggest strategies involving organometallic reagents, such as Grignard reagents or boronic acids, leading to more modern cross-coupling methodologies.

Caption: Retrosynthetic pathways for this compound.

Chapter 2: The Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is the most direct and industrially favored method for synthesizing aryl ketones.[1][2] This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3]

Mechanistic Principles & Regioselectivity

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of propionyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate a resonance-stabilized acylium ion.[4][5]

This acylium ion then attacks the electron-rich π-system of the 1-chloro-2-fluorobenzene ring. The directing effects of the existing substituents are paramount for predicting the outcome. Both chlorine and fluorine are ortho-, para-directing deactivators due to the interplay of their inductive electron-withdrawing effects and resonance electron-donating effects. However, the position of acylation is primarily governed by steric hindrance and the relative activating/deactivating strengths. The incoming electrophile will preferentially add to the position para to the fluorine atom (and meta to the chlorine atom), which is the most activated and sterically accessible site, leading to the desired this compound isomer.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of similar halogenated benzenes.[6][7]

Materials & Reagents:

-

1-Chloro-2-fluorobenzene

-

Propionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram:

Caption: Experimental workflow for Friedel-Crafts acylation.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl gas produced). The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0-5 °C using an ice-water bath.

-

Acylating Agent Addition: Propionyl chloride (1.0 equivalent) is added dropwise from the dropping funnel to the stirred suspension, ensuring the temperature remains below 5 °C. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Arene Addition: 1-Chloro-2-fluorobenzene (1.0 equivalent) is added dropwise to the reaction mixture, maintaining the temperature below 5 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 2-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are then washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[8] The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes the key physicochemical and analytical data for the target compound.

| Property | Value | Reference(s) |

| CAS Number | 137930-32-6 | [9] |

| Molecular Formula | C₉H₈ClFO | [9] |

| Molecular Weight | 186.61 g/mol | [10] |

| Appearance | White to off-white solid | (Typical) |

| Melting Point | Not widely reported, expected > 40 °C | (Predicted) |

| Purity (Typical) | >98% (GC/HPLC) | (Typical) |

Chapter 3: Alternative Synthesis Strategies

While Friedel-Crafts acylation is the workhorse method, alternative strategies employing modern organometallic chemistry offer different advantages, particularly in scenarios requiring high regiochemical control or tolerance of sensitive functional groups.

The Grignard Reaction Approach

This classical organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl source.[11]

Conceptual Overview: The synthesis would begin with the preparation of a Grignard reagent from a suitable precursor, such as 4-chloro-3-fluoro-1-bromobenzene. This is achieved by reacting the aryl halide with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[12] The resulting Grignard reagent, (4-chloro-3-fluorophenyl)magnesium bromide, is a potent nucleophile. This reagent can then be reacted with an acylating agent like propionyl chloride. A key challenge is that Grignard reagents can react twice with acyl chlorides to form tertiary alcohols. To favor ketone formation, the reaction is typically run at low temperatures.[13]

Proposed Synthetic Scheme:

-

Grignard Formation: 4-Chloro-3-fluoro-1-bromobenzene + Mg → (4-Chloro-3-fluorophenyl)magnesium bromide

-

Acylation: (4-Chloro-3-fluorophenyl)magnesium bromide + Propionyl Chloride → this compound

This method's primary drawback is the potential for side reactions and the need for a specific, multi-substituted haloarene as a starting material, which may not be as readily available as 1-chloro-2-fluorobenzene.

The Palladium-Catalyzed Suzuki Coupling Route

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[14] Its acylative variant has become an effective way to obtain aryl ketones under mild conditions with excellent functional group tolerance.[15][16]

Conceptual Overview: This strategy involves the coupling of (4-chloro-3-fluorophenyl)boronic acid with propionyl chloride. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a base (e.g., Na₂CO₃ or Cs₂CO₃).[16][17] The catalytic cycle involves oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired ketone and regenerate the catalyst.[14]

Proposed Synthetic Scheme:

-

(4-Chloro-3-fluorophenyl)boronic acid + Propionyl Chloride --(Pd Catalyst, Base)--> this compound

The main advantages of this route are its exceptional regioselectivity (defined by the boronic acid) and its tolerance for a wide array of functional groups that might not survive the harsh Lewis acid conditions of a Friedel-Crafts reaction.[15] However, the cost of the palladium catalyst and the synthesis of the required boronic acid precursor are significant considerations for large-scale production.

Chapter 4: Comparative Analysis and Discussion

The choice of a synthetic route depends heavily on the specific requirements of the project, including scale, cost, available equipment, and the need for functional group compatibility.

| Feature | Friedel-Crafts Acylation | Grignard Reaction | Suzuki Coupling |

| Starting Materials | Readily available, low cost | Requires specific dihaloarene | Requires synthesis of boronic acid |

| Reagents | Stoichiometric Lewis acid (AlCl₃) | Stoichiometric Mg | Catalytic Palladium, Base |

| Regioselectivity | Good, but potential for isomers | Excellent (defined by halide) | Excellent (defined by boronic acid) |

| Scalability | Excellent, widely used in industry | Moderate, can be exothermic | Good, but catalyst cost is a factor |

| Functional Group Tolerance | Poor (sensitive groups react) | Poor (incompatible with acidic protons) | Excellent |

| Waste Generation | Significant acidic aqueous waste | Magnesium salt waste | Lower, but involves heavy metal |

| Overall Cost | Low | Moderate | High |

Recommendation:

-

For large-scale, cost-effective synthesis where the starting materials are simple, Friedel-Crafts acylation is the undisputed method of choice.

-

For small-scale laboratory synthesis of complex molecules where other sensitive functional groups are present, the Suzuki coupling offers unparalleled precision and compatibility, despite its higher cost.

-

The Grignard reaction serves as a viable, classical alternative but is often superseded by the other two methods due to potential side reactions and the specific starting materials required.

Conclusion

The synthesis of this compound is most practically achieved via the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with propionyl chloride. This method is robust, scalable, and economical. However, for applications demanding higher functional group tolerance or absolute regiochemical control in a complex molecular framework, modern palladium-catalyzed methods like the Suzuki coupling present a powerful, albeit more expensive, alternative. A thorough understanding of the principles, advantages, and limitations of each route, as detailed in this guide, empowers researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

-

Zhang, H., et al. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry. [Link]

-

De la Rosa, J., et al. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

-

Bao, W-T., et al. (2019). Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid. ResearchGate. [Link]

-

Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Zhang, H., et al. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. ResearchGate. [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. UW-Madison Chemistry Department. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

-

Bloom Tech. (2025). How Is 4'-Chloropropiophenone Synthesized?. Bloom Tech. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link]

-

Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic and Biomolecular Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

- Google Patents. (n.d.). US6248265B1 - Clean generation of a fluoroaryl grignard reagent.

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]

-

Leah4sci. (2020, February 18). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube. [Link]

-

National Institutes of Health. (n.d.). 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one. PMC. [Link]

-

Matrix Fine Chemicals. (n.d.). 3-CHLORO-1-(4-FLUOROPHENYL)PROPAN-1-ONE | CAS 347-93-3. Matrix Fine Chemicals. [Link]

- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

- Google Patents. (n.d.). Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

-

National Institutes of Health. (n.d.). 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. PMC. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 347-93-3 | Product Name : 3-Chloro-1-(4-fluorophenyl)propan-1-one. Pharmaffiliates. [Link]

- Google Patents. (n.d.). CN1785952A - Method for preparing 3' -chloropropiophenone.

-

National Institutes of Health. (n.d.). 3-Chloropropiophenone. PMC. [Link]

-

PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Library of Medicine. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

-

ResearchGate. (n.d.). 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one. ResearchGate. [Link]

-

PubMed. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. National Library of Medicine. [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. 3-CHLORO-1-(4-FLUOROPHENYL)PROPAN-1-ONE | CAS 347-93-3 [matrix-fine-chemicals.com]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. adichemistry.com [adichemistry.com]

- 13. rsc.org [rsc.org]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Chloro-3-fluorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-(4-Chloro-3-fluorophenyl)propan-1-one, a halogenated propiophenone derivative of interest in pharmaceutical research and development. With a focus on scientific integrity and practical application, this document details the melting and boiling points of the compound, outlines the internationally recognized experimental protocols for their determination, and explores the underlying structure-property relationships that govern these characteristics. This guide is intended to serve as a vital resource for researchers and drug development professionals, enabling a deeper understanding of this compound's behavior and facilitating its effective utilization in medicinal chemistry and formulation science.

Introduction: The Significance of Halogenated Ketones in Drug Discovery

Halogenated organic compounds play a pivotal role in modern drug discovery. The incorporation of halogen atoms, such as chlorine and fluorine, into a lead molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties.[1][2] These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This compound belongs to the class of aromatic ketones, a structural motif present in numerous active pharmaceutical ingredients (APIs).[3] The precise understanding of its fundamental physicochemical properties, such as melting and boiling points, is a prerequisite for its advancement through the drug development pipeline.

The melting point is a crucial indicator of a compound's purity and is instrumental in polymorphism screening and formulation development.[4][5] Similarly, the boiling point provides insights into a substance's volatility and is essential for purification processes like distillation and for understanding its handling and storage requirements. This guide will delve into these two key parameters for this compound.

Physicochemical Properties of this compound

The accurate determination of a compound's physical constants is the cornerstone of its chemical characterization. The melting and boiling points of this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 30-34 °C | [6] |

| Boiling Point | 263.6 ± 20.0 °C (Predicted) | [6] |

| CAS Number | 1017779-67-7 | [6] |

| Molecular Formula | C₉H₈ClFO | [6] |

| Molecular Weight | 186.61 g/mol | [6] |

These values provide a fundamental dataset for this compound. The relatively low melting point suggests that it exists as a low-melting solid or potentially a waxy solid at room temperature. The predicted boiling point indicates its low volatility under standard conditions.

The Influence of Molecular Structure on Physical Properties

The melting and boiling points of a molecule are dictated by the strength of its intermolecular forces. For this compound, these forces are a combination of dipole-dipole interactions and van der Waals forces.

-

Dipole-Dipole Interactions: The presence of the electronegative chlorine and fluorine atoms, as well as the carbonyl group, creates a significant molecular dipole moment.[1][2] This leads to electrostatic attractions between neighboring molecules, increasing the energy required to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).

-

Van der Waals Forces: These forces, although weaker than dipole-dipole interactions, increase with the size and surface area of the molecule. The aromatic ring and the propyl chain contribute to the overall van der Waals interactions.

The substitution pattern of the halogens on the aromatic ring also plays a subtle but important role. The ortho, meta, and para positions of the substituents can affect the molecule's symmetry and its ability to pack efficiently in a crystal lattice, which in turn influences the melting point.[7]

Caption: Relationship between molecular structure and physical properties.

Experimental Determination of Melting and Boiling Points: A Self-Validating Approach

To ensure the accuracy and reliability of the determined physicochemical data, it is imperative to follow standardized and validated experimental protocols. The Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and the United States Pharmacopeia (USP) provide such frameworks.[6][8][9][10][11][12]

Melting Point Determination (OECD Guideline 102 & USP <741>)

The determination of the melting range provides a robust indication of purity. A pure substance will typically have a sharp melting point (a narrow range), whereas impurities will broaden and depress the melting range.[4]

Principle: The capillary method is the most widely accepted technique. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

Experimental Protocol:

-

Sample Preparation: The substance is finely powdered and dried.

-

Capillary Loading: The powdered sample is introduced into a capillary tube (fused at one end) to a height of approximately 3 mm.

-